G418 Binds Human rRNA A Site and Induces Base Destacking: Structural Basis for Eukaryotic Activity Absent in Paromomycin
G418 binds to both human and E. coli rRNA A sites, whereas paromomycin exhibits prokaryotic specificity with negligible human rRNA binding. Critically, G418 binding induces destacking of base 1492 (E. coli numbering) in both human and bacterial rRNA A sites, while paromomycin induces this conformational change only in the bacterial rRNA A site [1]. G418 binds with markedly lower affinity than paromomycin overall, but the key differentiation is its retained ability to productively engage the eukaryotic ribosomal target [1].
| Evidence Dimension | Human rRNA A site binding and induced conformational change (base 1492 destacking) |
|---|---|
| Target Compound Data | G418 binds human rRNA A site; induces base 1492 destacking in human rRNA A site |
| Comparator Or Baseline | Paromomycin: does not bind human rRNA A site productively; does not induce base 1492 destacking in human rRNA |
| Quantified Difference | Qualitative binary difference: G418 engages eukaryotic target; paromomycin does not |
| Conditions | Isothermal titration calorimetry (ITC) and fluorescence studies using human and E. coli rRNA A site model oligonucleotides |
Why This Matters
This structural evidence explains at the molecular level why G418 is effective for eukaryotic selection while paromomycin—another aminoglycoside—cannot be substituted for this purpose.
- [1] Kaul M, Barbieri CM, Pilch DS. Defining the basis for the specificity of aminoglycoside-rRNA recognition: A comparative study of drug binding to the A sites of Escherichia coli and human rRNA. Journal of Molecular Biology. 2005;346(1):119-134. View Source
